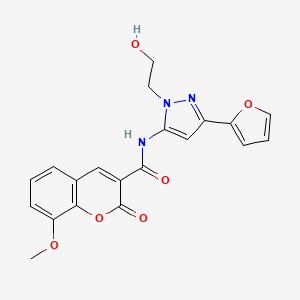

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin scaffold (8-methoxy-2-oxo-2H-chromene) with a pyrazole-carboxamide moiety. The pyrazole ring is substituted with a furan-2-yl group at position 3 and a 2-hydroxyethyl group at position 1. Coumarins are well-known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. The presence of the methoxy group at position 8 of the coumarin core may enhance metabolic stability, while the hydroxyethyl substituent on the pyrazole could improve aqueous solubility.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-27-16-5-2-4-12-10-13(20(26)29-18(12)16)19(25)21-17-11-14(15-6-3-9-28-15)22-23(17)7-8-24/h2-6,9-11,24H,7-8H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLJRTUOSITRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-pyrazole intermediate, which is then coupled with the chromene derivative under specific reaction conditions. The key steps include:

Formation of the furan-2-yl-pyrazole intermediate: This can be achieved through a cyclization reaction involving a furan derivative and a hydrazine compound.

Coupling with the chromene derivative: The intermediate is then reacted with a chromene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The chromene moiety can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include furanone derivatives, dihydrochromene derivatives, and substituted pyrazole compounds.

Scientific Research Applications

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a bioactive molecule with anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Scavenging free radicals: The antioxidant properties of the compound help in neutralizing free radicals, protecting cells from oxidative damage.

Modulating signaling pathways: It can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Features

The target compound’s unique structure contrasts with pyrazole-carboxamide derivatives and nitro-furancarboxamides reported in the literature. Key structural differences include:

Analysis :

- Coumarin vs. Pyrazole/Nitro-Furan Cores: The target’s coumarin core distinguishes it from simpler pyrazole () or nitro-furan () derivatives.

- Substituent Effects: The hydroxyethyl group on the target’s pyrazole may enhance solubility compared to ’s lipophilic aryl/cyano substituents. Conversely, ’s chloro and methyl groups could increase metabolic resistance .

- Electron-Withdrawing Groups : ’s nitro groups (strong electron-withdrawing) contrast with the target’s methoxy (electron-donating) group, which may alter redox properties or binding affinities .

Physicochemical Properties

Available data from analogs suggest trends in solubility, melting points, and stability:

Analysis :

- The target’s hydroxyethyl group likely improves solubility in polar solvents compared to ’s chloro-aryl derivatives.

- ’s nitro-furans exhibit exceptionally high melting points (~297°C for compound 21), attributed to strong intermolecular interactions (e.g., hydrogen bonding with nitro/carboxamide groups) .

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Furan ring

- Pyrazole moiety

- Carboxamide functional group

- Methoxy and chromene components

This structural complexity may contribute to its interaction with various biological targets, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with similar structural features to our compound. Pyrazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines, such as MCF7 and HCT116, with reported IC50 values ranging from 0.28 µM to 3.79 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF7 | 0.28 | Apoptosis induction |

| Compound 2 | HCT116 | 0.39 | Cell cycle arrest |

| Compound 3 | HepG2 | 0.74 | Cytotoxicity |

Antimicrobial Activity

The presence of the furan and pyrazole rings suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell functions . However, specific studies on this compound's antimicrobial efficacy are still limited.

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that:

- The furan and pyrazole moieties may facilitate interactions with enzymes and receptors via non-covalent interactions such as hydrogen bonding and π–π stacking.

- The carboxamide group enhances solubility and reactivity, potentially improving bioavailability and target interaction.

Case Studies

While specific case studies on this compound are scarce, related pyrazole derivatives have been extensively studied:

- Study on Pyrazole Derivatives : A review indicated that various pyrazole derivatives exhibited significant anticancer activity across different cell lines, suggesting a strong correlation between structure and biological activity .

- Cytotoxicity Assessment : A recent study reported that certain pyrazole compounds showed promising cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.